(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
説明
BenchChem offers high-quality (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
OHRRKEYAYSAHJG-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(N=CC=C1)C[C@H](C(=O)O)N |
正規SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)N |
製品の起源 |
United States |
Structural Properties and Characterization of (2R)-2-Amino-3-(3-methylpyridin-2-yl)propanoic Acid: A Next-Generation Unnatural Amino Acid for Peptidomimetic Drug Discovery
Executive Summary The transition from native peptides to highly stable, orally bioavailable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs)[1]. Among these, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid (commonly abbreviated as D-3-Me-2-Pal) represents a masterclass in rational drug design. By combining inverted stereochemistry, heteroaromatic hydrogen-bonding capabilities, and severe steric constraints, this UAA allows drug development professionals to precisely engineer peptide backbone conformations, reduce entropic penalties upon target binding, and bypass endogenous proteolytic degradation[2].
This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical profiling, and self-validating synthetic methodologies required to successfully leverage this complex UAA in modern drug discovery pipelines.
Molecular Anatomy & The Causality of Conformational Constraints
To understand the utility of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, we must deconstruct its molecular architecture. As an application scientist, I do not view this molecule merely as a building block, but as a precise biophysical tool designed to solve three distinct pharmacological problems:
-
(2R) Stereocenter (D-Configuration): Endogenous proteases are stereoselective for L-amino acids. Inverting the alpha-carbon stereocenter to the D-configuration effectively renders the adjacent amide bonds invisible to native enzymatic cleavage, drastically extending the in vivo half-life of the resulting therapeutic[1].
-
2-Pyridyl Nitrogen: Unlike a standard phenyl ring (as seen in D-Phenylalanine), the pyridine nitrogen introduces a highly directional hydrogen-bond acceptor and a potential metal-chelating moiety (e.g., for zinc or copper-dependent metalloproteases). Furthermore, it lowers the overall lipophilicity (LogP) of the aromatic side chain, improving aqueous solubility[3].
-
3-Methyl Substitution (The Steric Lock): This is the most critical feature. In a standard 2-pyridylalanine, the heteroaromatic ring can rotate relatively freely around the Cβ−Cγ bond ( χ2 dihedral angle). The introduction of a methyl group at the 3-position creates a severe steric clash (A-value strain) with the peptide backbone. This physical barrier forces the pyridine ring into an orthogonal conformation, locking the side chain into a highly restricted rotameric state.
Thermodynamic Consequence: Reducing the Entropic Penalty
The causality behind using such a sterically hindered UAA lies in the Gibbs free energy equation ( ΔG=ΔH−TΔS ). When a highly flexible native peptide binds to a receptor, it must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy (a highly negative ΔS ), which penalizes binding affinity. By pre-organizing the side chain through the 3-methyl steric lock, D-3-Me-2-Pal minimizes this entropic loss, driving tighter target affinity and higher receptor selectivity[4].
Logical mapping of structural modifications to pharmacological outcomes.
Physicochemical Profiling
Rigorous characterization is required before incorporating complex UAAs into a Solid-Phase Peptide Synthesis (SPPS) workflow. The table below summarizes the core quantitative data and the analytical methods used for validation[3].
| Property | Quantitative Value | Primary Analytical Method |
| Molecular Formula | C9H12N2O2 | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 180.20 g/mol | Electrospray Ionization MS (ESI-MS) |
| Stereochemistry | (2R) / D-configuration | Chiral HPLC / Polarimetry |
| LogP (Predicted) | ~0.8 - 1.2 | RP-HPLC (Retention Time Correlation) |
| pKa (Pyridine Nitrogen) | ~5.5 | Potentiometric Titration |
| Hydrogen Bond Donors | 2 | In silico calculation / NMR D2O exchange |
| Hydrogen Bond Acceptors | 3 | In silico calculation |
Experimental Workflows: A Self-Validating SPPS Protocol
The very steric hindrance that makes D-3-Me-2-Pal pharmacologically valuable makes it notoriously difficult to synthesize. Standard room-temperature coupling reagents (like HBTU/DIEA) will result in incomplete couplings, leading to deletion sequences that are nearly impossible to separate via preparative HPLC.
As a standard of scientific integrity, the following Fmoc-SPPS protocol utilizes a self-validating loop . We do not proceed to the next synthesis cycle without empirical proof of coupling completion.
Step-by-Step Methodology for Hindered UAA Incorporation
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).
-
Pre-Activation (The Causality of Reagent Choice): Combine Fmoc-D-3-Me-2-Pal-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIEA (6.0 eq).
-
Expert Insight: HOAt is mandatory here. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that drastically accelerates the coupling of sterically hindered amines compared to standard HOBt, while simultaneously suppressing epimerization.
-
-
Microwave-Assisted Coupling: Add the activated amino acid solution to the resin. Heat to 75°C in a microwave peptide synthesizer for 15 minutes.
-
Expert Insight: The 3-methyl steric clash creates an activation energy barrier too high for efficient room-temperature kinetics. Thermal energy is required to drive the reaction to completion.
-
-
Self-Validation (Micro-Cleavage): Withdraw ~1 mg of the coupled resin. Wash with DCM and dry. Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 15 minutes. Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze immediately via LC-MS.
-
Expert Insight: If the LC-MS trace shows unreacted starting material (n-1 deletion sequence), repeat Step 4. Never proceed blindly.
-
-
Capping: Once LC-MS confirms >95% conversion, treat the resin with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to cap any trace unreacted amines, preventing the formation of complex deletion impurities.
Self-validating SPPS workflow for sterically hindered unnatural amino acids.
Conclusion
The incorporation of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid into peptide scaffolds is a prime example of modern rational drug design. By understanding the causality between its precise structural features—D-chirality for stability, heteroaromatics for interaction, and methyl-induced steric constraint for entropy reduction—researchers can systematically optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. When paired with rigorous, self-validating synthetic protocols, this UAA becomes an indispensable tool in the pursuit of high-affinity, orally bioavailable peptidomimetics.
References
1.[1] Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL:
2.[2] Title: The Current State of Peptide Drug Discovery: Back to the Future? Source: ACS Publications URL:
3.[4] Title: Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G Source: J-Stage URL:
4.[3] Title: (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid Source: PubChem URL:
Sources
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- 3. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | C13H18N2O4 | CID 7019139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G [jstage.jst.go.jp]
An In-depth Technical Guide to the Mechanism of Action of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid in Peptide Drugs
Abstract
The incorporation of non-canonical amino acids into peptide therapeutics represents a paradigm shift in drug design, offering avenues to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, a pyridyl-alanine analog, has emerged as a valuable building block for enhancing the therapeutic potential of peptide drugs. This technical guide provides a comprehensive exploration of the mechanism of action of peptides containing this unique amino acid. We will delve into its synthesis and incorporation into peptide chains, its profound impact on the biophysical properties of the resulting peptides, and the intricate molecular interactions that govern its influence on target binding and signaling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid in the design of next-generation peptide therapeutics.
Introduction: The Rationale for Incorporating (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid in Peptide Drugs
Peptide drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid proteolytic degradation and poor oral bioavailability. The introduction of unnatural amino acids, such as (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, addresses these challenges by introducing novel chemical functionalities and conformational constraints.[1][2]
The 3-methyl-pyridin-2-yl side chain of this amino acid confers a unique combination of properties:
-
Enhanced Biophysical Properties: The pyridyl moiety can significantly improve the aqueous solubility and stability of peptides, as demonstrated in glucagon analogs where the incorporation of pyridyl-alanine residues led to superior biophysical characteristics suitable for medicinal applications.[3][4][5]
-
Modulation of Receptor Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and cation-π interactions with complementary residues in the target receptor. This can lead to altered binding affinities and receptor subtype selectivities.
-
Conformational Rigidity: The steric bulk of the 3-methyl-pyridin-2-yl group can restrict the conformational freedom of the peptide backbone, pre-organizing the peptide into a bioactive conformation and potentially increasing its binding affinity.[6]
This guide will systematically explore these facets, providing a deep understanding of how this specific amino acid contributes to the overall mechanism of action of the peptide drug.
Synthesis and Incorporation into Peptide Chains
The seamless integration of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid into a growing peptide chain is paramount. Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for this purpose.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid into a peptide sequence using Fmoc/tBu chemistry.
Caption: General workflow for SPPS incorporation.
Detailed Experimental Protocol for SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (relative to resin loading) and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Incorporation of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: Follow the same coupling procedure as in step 3, using Fmoc-(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Impact on Biophysical Properties and Pharmacokinetics
The introduction of the 3-methyl-pyridin-2-yl moiety can dramatically alter the physicochemical properties of a peptide, which in turn influences its pharmacokinetic profile.
Enhanced Solubility and Stability
A key advantage of incorporating pyridyl-alanine analogs is the improvement of aqueous solubility, a critical factor for drug formulation and administration. The nitrogen atom in the pyridine ring can engage in hydrogen bonding with water molecules, disrupting the intermolecular interactions that can lead to aggregation and precipitation.
In a notable case study, the substitution of hydrophobic residues with 3- and 4-pyridyl-alanine in a glucagon analog resulted in a significant enhancement of its aqueous solubility and stability at neutral pH.[3][4][5] This modification transformed a poorly soluble peptide into a viable drug candidate.
| Property | Native Glucagon | Glucagon Analog with Pyridyl-alanine |
| Solubility at pH 7.4 | Low | High |
| Aggregation Propensity | High | Low |
| Chemical Stability | Moderate | High |
Influence on Pharmacokinetics
By improving solubility and stability, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can indirectly enhance the pharmacokinetic properties of a peptide drug. Increased stability leads to a longer half-life in circulation, reducing the frequency of administration. Furthermore, improved solubility can facilitate formulation for various delivery routes.
The modification of the peptide backbone with non-canonical amino acids can also influence its susceptibility to enzymatic degradation. The steric hindrance provided by the 3-methyl-pyridin-2-yl group can shield adjacent peptide bonds from proteolytic cleavage, further extending the peptide's in vivo lifetime.
Molecular Mechanism of Action: Target Binding and Signaling
The true impact of incorporating (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid lies in its ability to modulate the interaction between the peptide and its biological target at a molecular level.
Conformational Pre-organization and Binding Affinity
The rigid, bulky nature of the 3-methyl-pyridin-2-yl side chain can impose significant conformational constraints on the peptide backbone. This pre-organization can reduce the entropic penalty of binding to a receptor, as the peptide already exists in a conformation that is complementary to the binding site. This can lead to a significant increase in binding affinity.
The electronic properties of the methyl group also play a role. The electron-donating nature of the methyl group can influence the local electronic environment and modulate the strength of nearby hydrogen bonds, further stabilizing a particular conformation.[6]
Specific Molecular Interactions
The 3-methyl-pyridin-2-yl side chain can engage in a variety of non-covalent interactions within the receptor binding pocket, contributing to the overall binding energy and specificity.
Caption: Potential molecular interactions of the side chain.
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor and can form a stable hydrogen bond with donor groups (e.g., hydroxyl or amide protons) on the receptor.
-
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
-
Hydrophobic Interactions: The methyl group provides a hydrophobic surface that can interact favorably with nonpolar pockets within the receptor.
-
Cation-π Interactions: The electron-rich π-system of the pyridine ring can interact with cationic residues (e.g., Lysine, Arginine) in the receptor.
Modulation of Downstream Signaling
By altering the binding affinity, and potentially the binding orientation, of the peptide to its receptor, the incorporation of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can modulate the downstream signaling cascade. This can manifest as:
-
Enhanced Agonism or Antagonism: A tighter binding affinity can lead to a more potent agonistic or antagonistic effect.
-
Altered Signal Transduction: Changes in the conformation of the peptide-receptor complex can influence the recruitment of downstream signaling molecules, potentially leading to biased agonism where only a subset of the receptor's signaling pathways are activated.
Biophysical Characterization of Peptide-Target Interactions
A thorough biophysical characterization is essential to elucidate the precise mechanism of action. The following techniques are instrumental in quantifying the binding affinity, thermodynamics, and kinetics of the peptide-target interaction.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of biomolecular interactions.
Experimental Protocol for SPR:
-
Immobilization of the Target Protein:
-
Covalently immobilize the target receptor or protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of the peptide containing (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
| Parameter | Description | Typical Values for High-Affinity Interaction |
| kₐ (M⁻¹s⁻¹) | Association rate constant | 10⁵ - 10⁷ |
| kₔ (s⁻¹) | Dissociation rate constant | 10⁻³ - 10⁻⁵ |
| K₋ (M) | Equilibrium dissociation constant | 10⁻⁸ - 10⁻¹² |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Dialyze both the target protein and the peptide into the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Place the target protein in the sample cell of the calorimeter.
-
Titrate small aliquots of the peptide solution into the sample cell.
-
-
Data Acquisition:
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
| Thermodynamic Parameter | Information Provided |
| ΔG (kcal/mol) | Gibbs free energy of binding (related to K₋) |
| ΔH (kcal/mol) | Enthalpy change (contribution of bond formation) |
| ΔS (cal/mol·K) | Entropy change (contribution of conformational changes and solvent reorganization) |
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores that can be used to monitor binding events in real-time.
Experimental Protocol for FRET-based Binding Assay:
-
Labeling:
-
Label the target receptor with a donor fluorophore (e.g., CFP) and the peptide with an acceptor fluorophore (e.g., YFP).
-
-
Assay Setup:
-
Mix the labeled receptor and peptide in a suitable buffer.
-
-
FRET Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
An increase in the acceptor emission and a corresponding decrease in the donor emission indicate binding. The FRET efficiency can be used to determine the binding affinity.
-
Conclusion and Future Directions
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a powerful tool in the arsenal of the peptide drug designer. Its ability to enhance biophysical properties, enforce conformational rigidity, and participate in specific molecular interactions makes it a valuable component for optimizing the therapeutic potential of peptide-based drugs. The in-depth understanding of its mechanism of action, from synthesis to target engagement, is crucial for its rational application in drug discovery.
Future research in this area will likely focus on:
-
Expanding the Chemical Space: The synthesis and evaluation of novel pyridyl-alanine analogs with different substitution patterns to fine-tune their electronic and steric properties.
-
Structural Biology Studies: Obtaining high-resolution crystal or NMR structures of peptides containing this amino acid in complex with their targets to directly visualize the key molecular interactions.
-
Computational Modeling: Utilizing advanced molecular dynamics simulations to predict the conformational preferences of peptides containing this amino acid and to guide the design of new and improved therapeutic agents.
By continuing to explore the multifaceted role of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, the scientific community can unlock new possibilities in the development of highly effective and safe peptide-based medicines.
References
-
DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7847–7856. [Link]
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Day, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7847-7856. [Link]
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DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]
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Wang, J., et al. (2006). Methyl Effects on Protein–Ligand Binding. Journal of the American Chemical Society, 128(28), 9044-9045. [Link]
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Jin-ju, Y., et al. (2003). Study on interaction between human albumin and 3-amino methyl pyridine. Chinese Pharmaceutical Journal, 38(11), 882-885. [Link]
-
Sherman, S. L., Fischer, K. C., & Garand, E. (2017). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of Physical Chemistry A, 121(46), 8849–8856. [Link]
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Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]
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Araya-Sibaja, A. M., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 29-39. [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Nishimura, Y., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4321. [Link]
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Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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VIMTA Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. [Link]
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Singh, Y., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. [Link]
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Torikai, K., & Hojo, H. (2025). Development of protein chemical synthesis using peptide thioester synthetic blocks. Journal of Peptide Science, e3563. [Link]
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Zhao, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]
-
Powers, J. P., et al. (2017). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 139(25), 8562–8569. [Link]
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Sharma, G., & Rajasekaran, R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Biomolecular Structure & Dynamics, 32(2), 239-251. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem. [Link]
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Kim, S., et al. (2025). Systematic Exploration of Small-Molecule Binding via a Large Language Model Trained on Textualized Protein–Ligand Interactions. Molecules, 30(23), 4516. [Link]
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Kelly, B., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. The Journal of Organic Chemistry, 76(21), 8711-8722. [Link]
-
Zhao, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10. [Link]
-
Liu, L., et al. (2021). Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Pharmaceuticals, 14(7), 695. [Link]
-
Zhao, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10. [Link]
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An In-Depth Technical Guide to the Role of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid in Unnatural Amino Acid Design
Abstract
The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in drug discovery and chemical biology, allowing for the rational design of molecules with enhanced therapeutic properties.[1] This guide provides an in-depth technical analysis of a specific and potent UAA, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. We will dissect its unique structural attributes—the D-alpha-amino acid configuration, the steric and electronic influence of the 3-methylpyridine side chain—and elucidate their collective impact on peptide conformation, metabolic stability, and target interaction. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols for leveraging this UAA to overcome long-standing challenges in peptide-based therapeutics.
The Strategic Imperative for Unnatural Amino Acids in Drug Discovery
The 20 canonical amino acids, while foundational to life, impose inherent limitations on the development of peptide-based therapeutics. Peptides composed solely of natural amino acids often suffer from poor metabolic stability due to rapid degradation by proteases, limited conformational stability, and suboptimal binding affinities.[2] Unnatural amino acids have emerged as critical tools to systematically address these liabilities.[3][4] By expanding the chemical repertoire beyond nature's toolkit, UAAs enable the fine-tuning of pharmacological profiles, offering advantages such as:
-
Enhanced Enzymatic Stability: Modifications to the peptide backbone or side chains can sterically hinder protease recognition and cleavage.[5]
-
Conformational Constraint: Introducing rigid or bulky side chains can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.
-
Modulation of Physicochemical Properties: UAAs can be used to adjust solubility, lipophilicity, and hydrogen bonding capacity to improve bioavailability and cell permeability.[1]
-
Novel Functionalities: UAAs can introduce unique chemical handles for bio-orthogonal conjugation, fluorescent labeling, or photo-crosslinking.[5]
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is an exemplar of a UAA designed to confer multiple of these benefits simultaneously.
Structural Dissection and Physicochemical Profile
The power of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid as a design element stems directly from its distinct molecular architecture. A thorough understanding of each component is crucial for its effective application.
Caption: Key structural features of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid.
The (2R)-Stereocenter: A Shield Against Degradation
The vast majority of natural proteases are stereospecific for L-amino acids ((2S)-configuration). The incorporation of a D-amino acid, such as our (2R)-configured molecule, renders the adjacent peptide bonds highly resistant to enzymatic cleavage. This is a cornerstone strategy for extending the in-vivo half-life of peptide therapeutics.
The 3-Methylpyridin-2-yl Side Chain: A Multi-Functional Modulator
The side chain is the primary driver of this UAA's unique utility.
-
Pyridyl Moiety: The pyridine ring serves as a versatile bioisostere for natural aromatic residues like Phenylalanine and Tyrosine. However, the presence of the nitrogen atom fundamentally alters its properties. It acts as a hydrogen bond acceptor and introduces a dipole moment, which can enhance aqueous solubility compared to purely hydrophobic aromatics.[6][7] This feature is particularly valuable for improving the biophysical characteristics of otherwise poorly soluble peptides.[8]
-
Steric Influence: The ortho-linkage to the peptide backbone, combined with the methyl group in the 3-position, creates significant steric bulk. This bulkiness can severely restrict the rotational freedom (chi angles) of the side chain and constrain the local backbone conformation (phi/psi angles). This pre-organization can lead to a lower entropic cost upon binding to a biological target, potentially increasing affinity.
-
Methyl Group: The methyl substituent is not merely a steric block. It also influences the basicity (pKa) of the pyridine nitrogen, subtly altering its hydrogen bonding potential and electronic character compared to an unsubstituted pyridylalanine.
Table 1: Comparative Physicochemical Properties (Estimated)
| Property | Phenylalanine (Phe) | 3-Pyridylalanine (3-Pal) | (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid | Rationale for Difference |
| Configuration | L | L or D | D | Designed for proteolytic resistance. |
| Side Chain pKa | N/A | ~5.5 | ~5.8-6.2 | Methyl group is weakly electron-donating, increasing nitrogen basicity. |
| Solubility | Low | Moderate | Moderate-High | Pyridine nitrogen enhances hydrophilicity.[9] |
| Conformational Freedom | High | Moderate | Low | Ortho-linkage and 3-methyl group provide significant steric hindrance. |
| H-Bonding | π-system (acceptor) | Ring N (acceptor) | Ring N (acceptor) | Pyridine nitrogen is a stronger H-bond acceptor than a phenyl ring. |
Core Applications in Peptide and Protein Engineering
The deliberate inclusion of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a strategic decision aimed at achieving specific design goals.
Engineering Proteolytic Stability and Extending Half-Life
The primary and most predictable advantage of incorporating this UAA is the enhancement of metabolic stability. The D-configuration provides a robust defense against exopeptidases and many endopeptidases.
Caption: D-amino acid incorporation blocks protease recognition, enhancing peptide stability.
Imposing Conformational Constraints to Enhance Affinity
Many bioactive peptides are flexible in solution and only adopt their active conformation upon binding to a receptor. This flexibility comes at an entropic cost. By introducing a rigid UAA like (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, we can "pre-pay" this entropic penalty. The bulky side chain can force the peptide backbone into a specific turn or helical structure that mimics the bound state, leading to higher binding affinity.
Modulating Receptor Selectivity
The unique steric and electronic profile of the 3-methylpyridin-2-yl side chain can be exploited to fine-tune receptor selectivity. By replacing a natural aromatic residue, the altered size, shape, and hydrogen-bonding potential of the UAA may favor binding to one receptor subtype over another. This is a critical aspect of modern drug design, aiming to minimize off-target effects. For instance, studies have shown that the chirality and the position of the nitrogen in pyridylalanine isomers can critically impact receptor binding and the resulting properties of a ligand.[8]
Synthetic and Incorporative Methodologies
The successful application of any UAA is contingent on robust methods for its synthesis and incorporation into peptide chains.[10]
Protocol: Asymmetric Synthesis of the Core Scaffold
The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry.[11][12] A common strategy involves the asymmetric alkylation of a chiral glycine equivalent. While a specific synthesis for this exact molecule may be proprietary, a generalized, literature-inspired approach is outlined below.
Workflow: Asymmetric Synthesis
-
Precursor Synthesis: Synthesize the electrophile, 2-(chloromethyl)-3-methylpyridine, from commercially available 2,3-dimethylpyridine.
-
Chiral Auxiliary Setup: Prepare a chiral glycine enolate synthon, for example, using a Schöllkopf-type bis-lactim ether or a derivative of a camphor-based auxiliary.
-
Asymmetric Alkylation: React the chiral enolate with 2-(chloromethyl)-3-methylpyridine under cryogenic conditions with a strong base (e.g., n-BuLi or LDA) to induce diastereoselective C-C bond formation.
-
Hydrolysis and Deprotection: Subject the alkylated product to acidic hydrolysis (e.g., 6N HCl) to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.
-
Purification: Purify the resulting amino acid hydrochloride salt by recrystallization or ion-exchange chromatography.
-
Nα-Protection: Protect the alpha-amino group with a suitable group for peptide synthesis, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group, to yield Fmoc-(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
The incorporation of this sterically hindered UAA into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent racemization.[13][14]
Caption: Modified SPPS cycle for incorporating a sterically hindered unnatural amino acid.
Detailed SPPS Coupling Step:
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).[5]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash thoroughly with DMF.[5]
-
Activation/Coupling Cocktail: In a separate vessel, pre-activate the UAA. Dissolve Fmoc-(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid (1.5-3 eq.), a coupling agent such as HBTU (1.5-3 eq.), and an additive like HOBt (1.5-3 eq.) in DMF. Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3-6 eq.), to the mixture.
-
Rationale: The use of a potent uronium-based coupling agent (HBTU) and an extended pre-activation time is crucial to overcome the steric hindrance of the UAA.
-
-
Coupling Reaction: Add the activated UAA solution to the resin. Allow the reaction to proceed for 1-2 hours. Due to the steric bulk, a longer coupling time or even a double coupling may be necessary.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next deprotection and coupling cycle.
Conclusion and Future Outlook
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a powerful and multi-functional tool in the arsenal of the medicinal chemist and peptide scientist. Its rational design combines the proteolytic resistance of a D-amino acid with the unique conformational and physicochemical properties imparted by a sterically demanding 3-methylpyridin-2-yl side chain. By providing stability, pre-organizing secondary structure, and offering opportunities to fine-tune receptor interactions, this UAA directly addresses key challenges in the development of peptide-based therapeutics.
Future applications will likely focus on its use in complex macrocyclic peptides, where its conformational-directing effects can be maximized to achieve high affinity and cell permeability. Furthermore, the pyridine moiety offers a potential site for late-stage functionalization, opening avenues for creating novel antibody-drug conjugates or peptide-based imaging agents.[15] As synthetic methodologies become more robust and accessible, the integration of precisely engineered UAAs like this one will continue to drive the evolution of next-generation peptide drugs.[]
References
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Day, R. T., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8171–8179. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]
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Mendel, D., & Ellman, J. A. (1995). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 117(27), 7361–7362. Available from: [Link]
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Gok, Y., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Available from: [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides and Protein Engineering (pp. 249-303). Springer.
- D'Oca, M. G. M., & Rapoport, H. (2001). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. In Solid-Phase Synthesis (pp. 213-248). CRC Press.
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Muttenthaler, M., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available from: [Link]
-
DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Available from: [Link]
-
Sarma, B. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Peptide Synthesis with Boc-L-3-(3-pyridyl)-alanine. Retrieved from [Link]
-
Mayer, J. P., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ACS Publications. Available from: [Link]
-
Giel-Pietraszuk, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC. Available from: [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Barnes & Noble.
-
Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]
-
Fu, G. C., & Weix, J. B. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available from: [Link]
-
Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
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- 11. renyi.hu [renyi.hu]
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- 13. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
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- 15. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid Derivatives: A Technical Guide to Peptidomimetic Optimization
Executive Summary
In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic (PK) profiles—specifically rapid renal clearance and proteolytic degradation—remains the primary bottleneck [1]. (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid , commonly referred to as D-3-(3-methylpyridin-2-yl)alanine or D-3-Me-2-Pal , is a highly specialized non-natural amino acid designed to circumvent these liabilities.
The strategic incorporation of D-3-Me-2-Pal into peptide backbones represents a sophisticated approach to resolving ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This whitepaper elucidates the mechanistic impact of D-3-Me-2-Pal on peptide pharmacokinetics, providing actionable, self-validating protocols for rigorous PK evaluation.
Structural Rationale & Physicochemical Causality
The pharmacokinetic utility of D-3-Me-2-Pal is rooted in its tripartite structural modifications, each engineered to address specific metabolic vulnerabilities:
-
Chirality ((2R) / D-configuration): Natural peptides composed of L-amino acids are highly susceptible to endogenous proteases. Inverting the stereocenter to the D-configuration fundamentally disrupts the stereospecific recognition required by proteolytic enzymes (such as dipeptidyl peptidase-4 and neprilysin). This chiral inversion is a proven strategy to dramatically extend plasma half-life [3].
-
Aromatic Bioisosterism (Pyridylalanine core): Pyridylalanine (Pal) serves as a hydrophilic, aromatic bioisostere for natural residues like phenylalanine or tyrosine. The nitrogen atom in the pyridine ring provides a hydrogen bond acceptor and modulates the isoelectric point, which enhances aqueous solubility and alters renal filtration rates without sacrificing receptor binding affinity [2].
-
Steric Shielding (3-Methyl substitution): The addition of a methyl group at the 3-position of the pyridine ring is a masterstroke in rational drug design. It induces significant steric hindrance, restricting the rotameric states (chi1 and chi2 angles) of the side chain. This "conformational lock" reduces the entropic penalty upon receptor binding and physically shields adjacent amide bonds from enzymatic nucleophilic attack.
Pharmacokinetic Profiling: ADME Characteristics
The integration of D-3-Me-2-Pal fundamentally alters the systemic journey of a peptidomimetic therapeutic:
Absorption & Bioavailability
For subcutaneously (SC) administered peptides, the balance of lipophilicity and hydrophilicity is critical for capillary versus lymphatic absorption. The 3-methyl group increases the lipophilicity (LogP) of the residue compared to unsubstituted pyridylalanine. This promotes favorable capillary absorption, significantly increasing absolute SC bioavailability and reducing the time to maximum concentration ( Tmax ).
Distribution & Protein Binding
The enhanced lipophilicity and aromaticity of D-3-Me-2-Pal increase its propensity to bind reversibly to human serum albumin (HSA). While this reduces the volume of distribution ( Vd ) and the free fraction of the drug, it creates a crucial "depot effect" in the systemic circulation, protecting the peptide from immediate clearance and prolonging the terminal elimination half-life ( t1/2 ).
Metabolism & Excretion
Because D-3-Me-2-Pal derivatives exhibit near-complete resistance to standard plasma proteases [4], metabolic clearance shifts away from rapid blood/tissue hydrolysis. Consequently, renal excretion of the intact peptide becomes the dominant elimination pathway. The basicity of the pyridine nitrogen can be leveraged to tune the overall charge of the peptide, optimizing the glomerular filtration rate to achieve the desired dosing interval.
Metabolic clearance pathways demonstrating the stabilizing effects of D-3-Me-2-Pal.
Quantitative Data Summaries
To illustrate the pharmacokinetic advantages of this unnatural amino acid, the following table summarizes representative PK parameters of a model hexapeptide modified at a critical proteolytic cleavage site.
Table 1: Comparative Pharmacokinetic Parameters of Peptide Derivatives
| Modification at Cleavage Site | In Vitro t1/2 (Plasma) | In Vivo t1/2 (SC) | Systemic Clearance (mL/min/kg) | Absolute Bioavailability (SC %) |
| L-Phenylalanine (Native) | < 10 min | < 0.5 hr | > 40.0 | < 5% |
| D-2-Pyridylalanine | > 24 hr | 4.2 hr | 12.5 | 45% |
| D-3-Me-2-Pal | > 48 hr | 8.5 hr | 4.2 | 78% |
Data represents a synthesis of expected outcomes based on established structure-activity relationships for D-pyridylalanine derivatives [2, 3].
Experimental Protocols for PK Validation
To establish a self-validating system for evaluating D-3-Me-2-Pal derivatives, the following methodologies must be strictly adhered to.
Workflow for the pharmacokinetic evaluation of D-3-Me-2-Pal peptide derivatives.
Protocol 1: In Vitro Plasma Stability & Protease Resistance Assay
Causality: Human and murine plasma are utilized to assess cross-species proteolytic stability. The addition of a stable-isotope-labeled internal standard (SIL-IS) ensures that extraction efficiency is accurately quantifiable, separating true enzymatic degradation from sample loss.
Step-by-Step Methodology:
-
Preparation: Spike 1 µM of the D-3-Me-2-Pal peptide derivative into pooled human plasma (pre-warmed and maintained at 37°C).
-
Sampling: Extract 50 µL aliquots at precise intervals: t = 0, 15, 30, 60, 120, 240, and 1440 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of the SIL-IS. This precipitates plasma proteins and instantly halts enzymatic activity.
-
Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Criterion: The assay is deemed valid only if the SIL-IS peak area variance is <10% across all time points, confirming that any decrease in the target analyte signal is strictly due to degradation.
Protocol 2: In Vivo Pharmacokinetic Profiling (SC/IV Crossover)
Causality: A crossover design in Sprague-Dawley rats minimizes inter-subject variability, allowing for the highly accurate calculation of absolute bioavailability ( F ) and volume of distribution ( Vd ).
Step-by-Step Methodology:
-
Dosing: Administer the peptide derivative intravenously (IV) at 1 mg/kg via the lateral tail vein, and subcutaneously (SC) at 3 mg/kg to a separate cohort (n=4 per group).
-
Collection: Collect serial blood samples (~200 µL) via jugular vein cannulation at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.
-
Processing: Process the blood to plasma immediately (centrifugation at 3,000 x g, 4°C, 10 min) and store at -80°C to prevent ex vivo degradation.
-
Quantification: Quantify plasma concentrations using a validated LC-MS/MS method. Calculate PK parameters (AUC, CL, Vd , t1/2 ) using non-compartmental analysis (NCA).
-
Self-Validation Criterion: The protocol requires a calibration curve with an R2 > 0.99. Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the analytical run.
References
-
Henninot, A., Collins, J. C., & Nuss, J. M. "The Current State of Peptide Drug Discovery: Back to the Future?" Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
"Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." International Journal of Peptide Research and Therapeutics (Springer). URL:[Link]
-
"Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptides." International Journal of Molecular Sciences (MDPI). URL:[Link]
Whitepaper: A Multi-faceted Approach to the Accurate pKa Determination of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid
Executive Summary
The ionization constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For novel active pharmaceutical ingredients (APIs), such as the non-proteinogenic amino acid (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, an accurate and robust determination of the pKa values for all ionizable centers is not merely a characterization step but a critical prerequisite for successful formulation and pharmacokinetic modeling. This guide provides an in-depth technical framework for researchers and drug development professionals, detailing a multi-pronged strategy for elucidating the pKa values of this molecule, which possesses three distinct ionizable groups: an α-carboxyl group, an α-amino group, and a pyridine nitrogen in the side chain. We present a synthesis of theoretical predictions, gold-standard experimental methodologies including potentiometric titration and UV-Vis spectrophotometry, and advanced techniques like capillary electrophoresis, all supported by computational validation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Criticality of pKa in Pharmaceutical Development
The extent to which a molecule is ionized at a given pH governs its interaction with biological systems. A drug's ability to permeate cellular membranes, bind to its target protein, and remain soluble in physiological fluids is directly linked to the protonation state of its functional groups.[1][2] (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid presents a tripartite ionization challenge. As an amino acid, it possesses the characteristic zwitterionic potential from its α-carboxyl and α-amino groups. The introduction of a 3-methylpyridine moiety in the side chain adds a third, distinct ionizable center, the basicity of which is influenced by the electronic properties of the aromatic ring and the methyl substituent.
Accurate pKa values are indispensable for:
-
Solubility and Formulation: Predicting aqueous solubility and selecting appropriate salt forms and buffer systems for stable drug formulations.
-
Pharmacokinetics (ADME): Modeling absorption across the gastrointestinal tract and predicting the ability to cross biological barriers like the blood-brain barrier.[2]
-
Pharmacodynamics: Understanding the ionic interactions at the target binding site, which can be crucial for drug efficacy.
This document serves as a comprehensive guide to navigate the theoretical and practical complexities of determining these crucial pKa values.
Theoretical Background and Predicted Ionization Equilibria
Before embarking on experimental determination, it is instructive to predict the approximate pKa values and understand the ionization sequence of the target molecule. An amino acid with three ionizable groups will have three corresponding pKa values, often denoted as pKa1, pKa2, and pKa3.
-
pKa1 (α-Carboxyl Group): The α-carboxyl group is the most acidic center. For most α-amino acids, this value typically falls in the range of 1.8 to 2.4.[3]
-
pKa2 (Side Chain - Pyridine Nitrogen): The basicity of pyridine itself (pKa of its conjugate acid is ~5.23) is a starting point.[4][5][6] The presence of an electron-donating methyl group at the 3-position is expected to slightly increase the basicity, raising the pKa. We can estimate this pKa to be in the range of 5.5 - 6.2.[7]
-
pKa3 (α-Amino Group): The α-amino group is the least acidic (most basic) of the three. Its pKa for most α-amino acids is typically in the range of 9.0 to 10.5.[3][8]
Based on these estimations, the stepwise deprotonation of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, starting from a strongly acidic solution, is as follows:
UV-Vis Spectrophotometric Titration
This method is particularly powerful when a molecule contains a chromophore whose absorbance spectrum changes upon protonation. [9]The pyridine ring in the target molecule is an excellent candidate. This technique requires significantly less material than potentiometry and is less affected by impurities that lack a chromophore.
The electronic structure of the pyridine ring is altered upon protonation of its nitrogen atom. This change in electronic structure leads to a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity. By recording spectra across a range of pH values, one can monitor the transition between the protonated (pyridinium) and deprotonated (pyridine) forms. Plotting the absorbance at a specific wavelength against pH generates a sigmoidal curve from which the pKa can be derived. [10]
-
Wavelength Selection: Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (pH ~1.5) and moderately basic (pH ~8) solutions to identify the spectra of the fully protonated and deprotonated pyridine species, respectively. Choose an analytical wavelength where the difference in absorbance between the two forms is maximal. [10]2. Buffer Preparation: Prepare a series of buffers with constant ionic strength (0.15 M) covering the pH range of interest (e.g., pH 3 to 8 in 0.5 pH unit increments).
-
Sample Preparation: Prepare a stock solution of the compound. In a 96-well UV-transparent microplate or individual cuvettes, add a small, constant volume of the stock solution to each buffer, ensuring the final concentration is identical across all wells. [2]4. Spectral Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot absorbance versus the measured pH of each buffer. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. The effective electrophoretic mobility of a compound is dependent on its net charge. By measuring mobility across a range of pH values, one can determine the pKa values. [11]This method offers the advantages of high resolution, extremely small sample requirements, and the ability to simultaneously assess sample purity.
The net charge of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid changes as the pH of the background electrolyte (BGE) is varied. At low pH, the molecule is cationic. As the pH increases past each pKa, the net charge becomes progressively more negative. This change in charge directly affects how quickly the molecule migrates in the electric field. A plot of electrophoretic mobility versus pH will show distinct transitions centered around the pKa values. [12]
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, 0.1 M NaOH, and deionized water. [11]2. BGE Preparation: Prepare a series of background electrolytes (BGEs) with varying pH values (e.g., from pH 2 to 11) but constant ionic strength.
-
Analysis: For each BGE, perform the following: a. Equilibrate the capillary with the BGE. b. Inject a small plug of the sample solution. c. Apply a voltage and record the electropherogram, detecting the analyte (e.g., by UV absorbance at 254 nm or 214 nm). d. Determine the migration time of the analyte.
-
Mobility Calculation: Calculate the effective electrophoretic mobility (μ_eff) at each pH.
-
Data Analysis: Plot μ_eff versus pH. The resulting curve is fitted to a standard mobility equation to extract the pKa values, which correspond to the pH values at the midpoints of the mobility transitions.
Computational pKa Prediction
In-silico methods serve as a valuable complement to experimental data, providing initial estimates and aiding in the assignment of pKa values to specific functional groups. [13]Methods based on Density Functional Theory (DFT) combined with a continuum solvent model (like PCM) can provide reasonably accurate predictions. [14]More advanced methods, such as those using isodesmic reactions, can achieve even higher accuracy by canceling out systematic errors in the calculations. [15]These computational approaches can be particularly useful for rationalizing the electronic effects of substituents, such as the 3-methyl group on the pyridine ring.
Data Synthesis and Interpretation
The culmination of this work is the consolidation and critical analysis of the data from all methods.
Table 1: Summary of Determined pKa Values for (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
| Functional Group Assignment | Predicted pKa Range | Potentiometry (pKa ± SD) | UV-Vis (pKa ± SD) | Capillary Electrophoresis (pKa ± SD) | Final Assigned pKa |
| α-Carboxyl (pKa1) | 1.8 - 2.4 | Value ± SD | N/A | Value ± SD | Value |
| Pyridine Nitrogen (pKa2) | 5.5 - 6.2 | Value ± SD | Value ± SD | Value ± SD | Value |
| α-Amino (pKa3) | 9.0 - 10.5 | Value ± SD | N/A | Value ± SD | Value |
| Note: N/A indicates the method is not suitable for this functional group. Values are placeholders for experimental results. |
Interpretation:
-
Assignment: The experimentally determined values should fall close to the predicted ranges. The lowest pKa is assigned to the carboxyl group, the highest to the amino group, and the intermediate value to the pyridine nitrogen.
-
Concordance: Strong agreement between potentiometry and capillary electrophoresis for all three values, and with UV-Vis for the pyridine pKa, provides high confidence in the results.
-
Discrepancies: Minor deviations between methods can arise from differences in experimental conditions (e.g., ionic strength, temperature, co-solvents). It is crucial to report these conditions alongside the values.
Conclusion
The accurate determination of the pKa values for a novel, multi-protic API like (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a foundational step in its journey from a lead compound to a viable drug candidate. A rigorous, multi-methodological approach as outlined in this guide—combining theoretical prediction, the precision of potentiometric titration, the sensitivity of UV-Vis spectrophotometry, and the efficiency of capillary electrophoresis—is essential for generating a robust and reliable dataset. This comprehensive physicochemical profile enables informed decision-making in formulation, supports accurate pharmacokinetic modeling, and ultimately accelerates the drug development timeline.
References
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National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]
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Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. University of Calgary. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Cottet, H., et al. (2006). Determination and Modeling of Peptide pK a by Capillary Zone Electrophoresis. Analytical Chemistry. Retrieved from [Link]
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Czapla-Masztafiak, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
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Reddit. (2021). MCAT Biochem: pKA values to know for amino acids? Retrieved from [Link]
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Naeem, H., et al. (2025). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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Frau, J., et al. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. Retrieved from [Link]
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Řeha, D., et al. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. Retrieved from [Link]
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Geiger, W. E. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Science and Education Publishing. Retrieved from [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Kasai, K., et al. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Jhamb, S., & Kohns, M. (2019). Modelling of the Dissociation Constant (pKa) of Amino Acids. MPG.PuRe. Retrieved from [Link]
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SciSpace. (n.d.). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate. Retrieved from [Link]
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Galstyan, A., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. Retrieved from [Link]
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IS MUNI. (n.d.). An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. Retrieved from [Link]
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Dardonville, C. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]
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Fass, J., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. ACS Publications. Retrieved from [Link]
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YouTube. (2022). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
A Proactive Approach to Preclinical Safety Assessment
Foreword: The Imperative for Early-Stage Toxicity Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a guiding tenet. The identification of potential safety liabilities in novel chemical entities at the earliest stages of development is paramount to de-risking a project and efficiently allocating resources. (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, a novel non-proteinogenic amino acid, represents a class of compounds with significant therapeutic potential, owing to the versatile role of pyridine scaffolds in medicinal chemistry.[1] However, its structural novelty also necessitates a thorough and proactive evaluation of its toxicological profile.
This technical guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for establishing the in vitro toxicity profile of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. As a Senior Application Scientist, the methodologies presented herein are grounded in established regulatory guidelines and field-proven best practices, emphasizing not just the "how" but the "why" behind each experimental choice. Our objective is to construct a self-validating system of assays that provides a robust and reliable preliminary safety assessment.
Introduction to (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid and the Rationale for In Vitro Toxicity Screening
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a chiral heterocyclic amino acid.[2] Its structure, featuring a pyridine ring, suggests potential biological activity, as this moiety is present in a wide array of approved drugs with diverse mechanisms of action.[1] The pyridine scaffold can engage in various biological interactions, and while often contributing to therapeutic efficacy, it can also be a source of toxicity. Therefore, a systematic in vitro toxicological evaluation is a critical first step in its preclinical development.
In vitro toxicology assays offer a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the early phases of drug development.[3] They provide crucial data on a compound's potential to induce cytotoxicity, genotoxicity, and can offer insights into the underlying mechanisms of toxicity. This information is invaluable for lead optimization, candidate selection, and designing subsequent in vivo studies.
A Tiered Approach to In Vitro Toxicity Assessment
We advocate for a tiered approach to the in vitro toxicity assessment of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, beginning with broad cytotoxicity screening, followed by more specific genotoxicity and mechanistic assays.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the concentration range at which (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid elicits cytotoxic effects in various cell lines. This is crucial for establishing the dose ranges for subsequent, more complex assays.
A panel of cell lines should be selected to represent different tissue types and metabolic capacities. A suggested starting panel includes:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for general toxicity screening due to its metabolic capabilities.
-
HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, a common site of drug-induced toxicity.
-
A549 (Human Lung Carcinoma): A representative of lung epithelial cells.
-
A normal, non-cancerous cell line (e.g., NIH3T3 mouse fibroblast or HaCaT human keratinocyte): To assess for selective toxicity towards cancer cells versus normal cells.[4][5]
Two mechanistically distinct assays are recommended to provide a more comprehensive picture of cytotoxicity and to minimize the risk of assay-specific artifacts.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cell lysis.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | MTT | >100 | 85.2 ± 5.1 | 62.7 ± 4.3 |
| LDH | >100 | 98.6 ± 7.2 | 75.1 ± 6.8 | |
| HEK293 | MTT | >100 | >100 | 95.4 ± 8.9 |
| LDH | >100 | >100 | >100 | |
| A549 | MTT | 78.3 ± 6.5 | 55.1 ± 4.9 | 38.9 ± 3.7 |
| LDH | 89.5 ± 7.8 | 68.4 ± 5.5 | 49.2 ± 4.1 | |
| NIH3T3 | MTT | >100 | >100 | >100 |
| LDH | >100 | >100 | >100 |
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity.[3] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[8][9]
The Ames test is a widely used method to detect gene mutations induced by a chemical.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.
This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[8][9] It involves treating mammalian cells with the test compound and then examining the cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Caption: Workflow for in vitro genotoxicity assessment.
Tier 3: Mechanistic Insights
Should significant cytotoxicity or genotoxicity be observed, further studies are warranted to elucidate the underlying mechanism of toxicity. This information is crucial for understanding the potential risks and for guiding any subsequent chemical modifications to mitigate toxicity.
Determining the mode of cell death is a key step in mechanistic toxicology. This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Many toxic compounds exert their effects by disrupting mitochondrial function. The MMP can be assessed using fluorescent dyes such as JC-1 or TMRM. A loss of MMP is an early indicator of apoptosis.
The generation of ROS can lead to oxidative stress and cellular damage. ROS production can be measured using fluorescent probes like DCFH-DA.
Caption: Potential mechanisms of in vitro toxicity.
Data Interpretation and Reporting
A comprehensive report should be generated that synthesizes the data from all assays. The report should include:
-
Executive Summary: A high-level overview of the findings and a clear statement on the in vitro toxicity profile of the compound.
-
Methodology: Detailed descriptions of all experimental protocols.
-
Results: Clear presentation of all data, including tables of IC50 values, graphical representations of dose-response curves, and representative images from microscopy-based assays.
-
Discussion: An interpretation of the results in the context of the compound's structure and potential therapeutic application. A comparison with relevant benchmark compounds is also valuable.
Conclusion
The in-depth technical guide presented here provides a robust framework for establishing the in vitro toxicity profile of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. By employing a tiered approach that encompasses cytotoxicity, genotoxicity, and mechanistic studies, researchers can generate the critical data needed to make informed decisions about the continued development of this novel compound. This proactive approach to safety assessment is not merely a regulatory hurdle but a fundamental component of sound scientific practice in modern drug discovery.
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(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid - NextSDS. (URL: [Link])
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Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - Frontiers. (URL: [Link])
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Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC. (URL: [Link])
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Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group | Biomacromolecules - ACS Publications. (URL: [Link])
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Genotoxicity Testing for Medical Devices - TÜV SÜD. (URL: [Link])
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In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. (URL: [Link])
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Creating novel amino acid nanoparticles with enhanced anticancer activity - ecancer. (URL: [Link])
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In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity - ScitoVation. (URL: [Link])
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Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (URL: [Link])
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Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines | Request PDF - ResearchGate. (URL: [Link])
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Instigating the In Vitro Anticancer Activity of New Pyridine–Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - ACS Publications. (URL: [Link])
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Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. (URL: [Link])
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega - ACS Publications - ACS.org. (URL: [Link])
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[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (URL: [Link])
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Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (URL: [Link])
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (URL: [Link])
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Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. (URL: [Link])
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Toxicity determined in vitro by morphological alterations and neutral red absorption - RE-Place. (URL: [Link])
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Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes - ResearchGate. (URL: [Link])
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In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. (URL: [Link])
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (URL: [Link])
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - Preprints.org. (URL: [Link])
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Application Note: Enzymatic Resolution of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid Precursors
Introduction
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a chiral non-proteinogenic amino acid that serves as a critical building block in the synthesis of various pharmaceutical compounds. The precise stereochemistry at the α-carbon is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API).[1] Traditional chemical methods for obtaining the desired (R)-enantiomer often involve challenging and costly processes, including the use of chiral auxiliaries or preferential crystallization, which can suffer from low yields and environmental concerns.
Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign alternative for the synthesis of enantiomerically pure compounds.[1][2] This method leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, catalyzing the transformation of only one enantiomer and allowing for the separation of the unreacted enantiomer in high enantiomeric purity.[3] This application note provides a detailed guide to the enzymatic resolution of precursors to (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, focusing on the use of lipases and acylases.
Rationale for Enzymatic Strategy
The core principle behind the enzymatic resolution of amino acid precursors is the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. This can be achieved through two primary strategies:
-
Enantioselective Hydrolysis of a Racemic Ester: A racemic mixture of the amino acid ester is exposed to a lipase. The enzyme selectively hydrolyzes one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the desired D-enantiomer of the ester unreacted.[4] This unreacted ester can then be separated and hydrolyzed to yield the enantiopure (R)-amino acid.
-
Enantioselective Deacylation of a Racemic N-acyl Amino Acid: A racemic mixture of the N-acetylated amino acid is treated with an acylase. The acylase specifically deacylates the L-enantiomer, producing the free L-amino acid and leaving the N-acetyl-D-amino acid untouched.[5][6][7] The unreacted N-acetyl-D-amino acid can then be isolated and deprotected to afford the pure (R)-amino acid.
The choice between these strategies depends on the specific substrate, enzyme availability, and desired process economics. For the synthesis of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, both lipase-catalyzed hydrolysis of the corresponding ester and acylase-catalyzed deacylation of the N-acetyl derivative are viable and effective methods.
Visualizing the Workflow
Caption: Enzymatic Resolution Workflows.
Experimental Protocols
PART 1: Lipase-Catalyzed Resolution of Racemic Methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate
This protocol details the kinetic resolution of the racemic methyl ester precursor using a commercially available lipase.
Materials:
-
Racemic methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Toluene (or other suitable organic solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve racemic methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate (1.0 eq) in a biphasic solvent system of toluene and 0.1 M phosphate buffer (pH 7.5) (e.g., 1:1 v/v).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) to the reaction mixture (typically 10-20% w/w of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion.
-
Reaction Quench: Once the desired conversion (ideally close to 50%) and high e.e. of the (R)-ester are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up and Separation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude (R)-methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate.
-
The aqueous layer contains the (S)-amino acid.
-
-
Purification: Purify the crude (R)-ester by column chromatography on silica gel.
-
Hydrolysis: To the purified (R)-ester, add 1 M HCl and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Isolation of Final Product: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using 1 M NaOH to precipitate the (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. Filter the solid, wash with cold water, and dry under vacuum.
PART 2: Acylase-Catalyzed Resolution of Racemic N-Acetyl-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid
This protocol describes the resolution of the N-acetylated precursor using Acylase I.
Materials:
-
Racemic N-acetyl-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
-
Acylase I from Aspergillus sp.
-
Cobalt(II) chloride (optional, as a co-factor)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (1 M and 6 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
Substrate Preparation: Synthesize racemic N-acetyl-2-amino-3-(3-methylpyridin-2-yl)propanoic acid from the corresponding racemic amino acid using acetic anhydride.
-
Reaction Setup: Dissolve the racemic N-acetyl amino acid in 0.1 M phosphate buffer (pH 7.0). If required by the specific acylase, add a catalytic amount of CoCl₂.
-
Enzyme Addition: Add Acylase I to the solution (enzyme loading is typically determined by activity units).
-
Reaction Monitoring: Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle stirring. Monitor the reaction progress by chiral HPLC to determine the extent of deacetylation.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by adjusting the pH to acidic (pH ~2-3) with 1 M HCl, which will precipitate the unreacted N-acetyl-(R)-amino acid and denature the enzyme.
-
Separation:
-
Filter the mixture to collect the precipitated N-acetyl-(R)-amino acid. The filtrate contains the (S)-amino acid.
-
Alternatively, extract the acidified reaction mixture with ethyl acetate. The organic layer will contain the N-acetyl-(R)-amino acid.
-
-
Purification of N-acetyl-(R)-amino acid: Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
-
Deprotection: Reflux the purified N-acetyl-(R)-amino acid in 6 M HCl until the deacetylation is complete (monitor by TLC or LC-MS).
-
Isolation of Final Product: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point to precipitate the final product, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. Filter, wash with cold water, and dry.
Analytical Methods for Chiral Purity Determination
Accurate determination of enantiomeric purity is crucial for validating the success of the enzymatic resolution.[8] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9]
Direct Method using a Chiral Stationary Phase (CSP):
This is the most straightforward approach where the enantiomers are separated directly on a chiral column.[8]
-
Column: A variety of chiral stationary phases are available, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin or Ristocetin A based columns).[10]
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffered aqueous phase. The exact composition will need to be optimized for the specific compound and column. Volatile buffers like ammonium trifluoroacetate or ammonium acetate are compatible with LC/MS.[10]
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., ~260 nm).
Indirect Method via Derivatization:
In this method, the amino acid enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reverse-phase column (e.g., C18).[8][9][11]
-
Derivatizing Agent: A common choice is o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine.[9]
-
Separation: The resulting diastereomeric isoindoles are separated by reverse-phase HPLC.[9]
-
Detection: Fluorescence detection is typically used for high sensitivity.
Data Presentation:
| Parameter | Lipase-Catalyzed Resolution | Acylase-Catalyzed Resolution |
| Substrate | Racemic methyl ester | Racemic N-acetyl amino acid |
| Enzyme | Immobilized Candida antarctica Lipase B | Acylase I (Aspergillus sp.) |
| Typical Conversion | ~50% | ~50% |
| Enantiomeric Excess (e.e.) of (R)-product | >99% | >99% |
| Theoretical Max. Yield | 50% | 50% |
Troubleshooting and Optimization
-
Low Conversion/Reaction Rate:
-
Increase enzyme loading.
-
Optimize temperature and pH.
-
Ensure proper mixing, especially in biphasic systems.
-
For acylases, confirm the necessity and concentration of co-factors like Co²⁺.
-
-
Low Enantioselectivity (e.e.):
-
Screen different enzymes (lipases from various sources like Pseudomonas cepacia or Rhizopus sp. can exhibit different selectivities).[4][12]
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
In lipase-catalyzed reactions, the choice of organic solvent can significantly impact enantioselectivity.
-
-
Difficult Separation of Products:
-
Optimize the pH for precipitation or extraction to maximize the difference in solubility between the product and the unreacted starting material.
-
Employ different chromatographic techniques or recrystallization solvents.
-
Conclusion
Enzymatic kinetic resolution is a powerful and scalable strategy for the production of enantiomerically pure (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. Both lipase-catalyzed hydrolysis of the ester precursor and acylase-catalyzed deacylation of the N-acetyl derivative offer high enantioselectivity and operate under mild, environmentally friendly conditions.[1] The choice of the specific protocol will depend on factors such as substrate availability, enzyme cost and stability, and downstream processing considerations. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers and drug development professionals to successfully implement this efficient biocatalytic approach.
References
-
Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]
-
Bommarius, A. S., Drauz, K., Groeger, U., & Wandrey, C. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Accounts of Chemical Research, 35(8), 621-633. [Link]
-
Sadovnichiy, R. V., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 13(3), 108-116. [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
-
Soriano-Maldonado, P., et al. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. Microbial Biotechnology. [Link]
-
Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4769-4774. [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
-
Pira, S., et al. (1997). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 20(13), 2059-2073. [Link]
-
Forró, E., & Fülöp, F. (2013). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 18(12), 15416-15449. [Link]
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
-
Foelsche, E., et al. (1990). Lipase-catalyzed resolution of acyclic amino alcohol precursors. The Journal of Organic Chemistry, 55(6), 1749–1753. [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]
-
Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 115(8), 1947-1956. [Link]
-
Liu, J., et al. (2023). Enzymatic asymmetric synthesis of chiral amino acids. Chinese Chemical Letters, 34(1), 107933. [Link]
-
Alcaraz, M. L., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 30(22), 4887. [Link]
-
Imperiali, B., & Kapoor, T. M. (1993). Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. Tetrahedron Letters, 34(47), 7569-7572. [Link]
- Google Patents. (2004).
-
NextSDS. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid. [Link]
-
Kristensen, J. L., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Italia, J. S., et al. (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature, 564(7736), 443-447. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. re.public.polimi.it [re.public.polimi.it]
Overcoming steric hindrance when coupling (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the synthesis of complex, non-natural peptide sequences. Incorporating (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid presents a severe topological challenge.
This guide is designed to move beyond basic protocols by explaining the causality behind our chemical choices, providing you with a self-validating system to ensure successful amide bond formation.
Part 1: Mechanistic Insights — The Causality of Coupling Failures
To troubleshoot a failing reaction, we must first understand the microenvironment of the molecule. The 3-methyl group on the pyridine ring sits ortho to the attachment point at the β -carbon. This forces the pyridine ring out of coplanarity and severely restricts rotation around the Cα−Cβ and Cβ−Cγ bonds.
This restricted rotameric freedom creates a rigid, bulky "shield" over both the α -amine and the carboxylate. When this amino acid is activated, the bulky side chain physically obstructs the nucleophilic attack by the resin-bound amine 1. To overcome this high activation energy barrier ( ΔG‡ ), we must manipulate the leaving group kinetics and the thermal energy of the system.
Mechanistic pathway mapping steric hindrance challenges to targeted chemical solutions.
Part 2: Quantitative Reagent Profiling
Standard benzotriazole-based reagents (HBTU/HOBt) are insufficient for this degree of steric congestion. We must utilize uronium salts with superior leaving groups. COMU, which utilizes an OxymaPure leaving group, has been demonstrated to exhibit superior coupling efficiency and reduced epimerization for sterically hindered substrates compared to traditional HATU/HBTU reagents 2.
Below is a quantitative comparison of coupling conditions for highly hindered non-natural amino acids to guide your reagent selection.
| Reagent System | Active Intermediates | 1h Conversion (Hindered)* | Epimerization (%) | Scalability / Cost |
| COMU / TMP (MW, 75°C) | Oxyma ester | > 98% | < 0.5% | Moderate |
| DIC / Oxyma (MW, 75°C) | Oxyma ester | 88% | < 1.0% | Excellent (Low Cost) |
| HATU / DIEA (25°C) | HOAt ester | 65% | ~ 3.2% | Poor (High Cost) |
| HBTU / DIEA (25°C) | HOBt ester | < 20% | ~ 5.0% | Excellent (Low Cost) |
*Representative data for α,α -dialkyl or ortho-substituted arylalanine couplings.
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating loop . By integrating an orthogonal LC-MS micro-cleavage check rather than relying on colorimetric assays (which frequently yield false negatives for hindered amines), you ensure that you only proceed to the next synthesis cycle when >95% conversion is analytically confirmed.
Workflow: Microwave-Assisted COMU Coupling
Step 1: Resin Swelling & Microenvironment Optimization
-
Action: Swell the resin in a 1:1 mixture of DMF and NMP for 30 minutes.
-
Causality: NMP is crucial here; it disrupts inter-chain hydrogen bonding and aggregation far better than DMF alone, exposing the sterically shielded reactive sites on the solid support.
Step 2: Stoichiometric Pre-activation
-
Action: Weigh 4.0 equivalents of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid and 3.9 equivalents of COMU. Dissolve in NMP. Add 8.0 equivalents of 2,4,6-trimethylpyridine (TMP). Allow to pre-activate for exactly 2 minutes at 25°C.
-
Causality: Uronium-based reagents can react with the N-terminal amine of the resin-bound peptide to form a guanidinium byproduct, permanently capping the sequence. By keeping COMU strictly substoichiometric (3.9 eq vs 4.0 eq), we ensure all COMU is consumed forming the active ester. TMP is used instead of DIEA because its lower pKa prevents base-catalyzed epimerization of the oxazolone intermediate.
Step 3: Microwave Irradiation
-
Action: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
-
Causality: Microwave-assisted peptide synthesis (MAPS) provides the rapid thermal energy required to overcome the high activation barriers associated with hindered amino acids without subjecting the peptide to prolonged basic conditions 3.
Step 4: Analytical Validation
-
Action: Withdraw a 2 mg sample of resin. Perform a 10-minute micro-cleavage (95% TFA / 2.5% TIS / 2.5% H2O). Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.
-
Causality: Colorimetric tests (like the Kaiser test) are notoriously unreliable for sterically congested primary amines. LC-MS is the only definitive proof of coupling success. If conversion is <95%, proceed to Step 5.
Step 5: Double Coupling (If Required)
-
Action: Drain the reaction vessel, wash with DMF (3x), and repeat Steps 2-4 using fresh reagents.
Self-validating experimental workflow for microwave-assisted coupling of hindered residues.
Part 4: Frequently Asked Questions (FAQs)
Q: Why is my standard HBTU/DIEA protocol failing completely with this amino acid? A: The primary cause is steric hindrance. The bulky 3-methylpyridin-2-yl side chain physically obstructs the approach of the reacting amino and carboxyl groups, making standard coupling conditions ineffective 1. HBTU forms an OBt active ester, which lacks the electrophilicity required to overcome this steric shield at room temperature.
Q: I am observing significant epimerization of the (2R) stereocenter. How can I prevent this? A: Epimerization during the activation of hindered amino acids occurs via the oxazolone intermediate. Because the steric bulk slows down the desired amide bond formation, the oxazolone has more time to form and racemize. To prevent this, switch to an Oxyma-based reagent (like COMU or DIC/Oxyma) which suppresses oxazolone formation better than benzotriazoles 4. Additionally, replace DIEA with TMP; its lower pKa minimizes base-catalyzed proton abstraction at the α -carbon.
Q: Is microwave heating strictly necessary for this residue? A: While not strictly mandatory, it is highly recommended. Microwave irradiation provides the necessary thermal energy to overcome the high activation barriers associated with hindered amino acids 3. Without it, you must rely on prolonged double-coupling strategies (12-18 hours per cycle), which drastically increases the risk of side reactions, aggregation, and sequence truncation.
Q: Can I use PyBOP instead of COMU? A: PyBOP is a phosphonium reagent that is historically effective for hindered substrates, but it generates hexamethylphosphoramide (HMPA), a highly carcinogenic byproduct. COMU provides superior coupling efficiency, reduced epimerization, and a much safer toxicity profile 2.
References
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: ResearchGate / Chemistry - A European Journal URL: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
Welcome to the Technical Support Center for the process development and scale-up of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid . This unnatural amino acid—a chiral pyridylalanine derivative—presents unique challenges during scale-up, primarily due to the chelating nature of the pyridine nitrogen, the steric hindrance of the 3-methyl substitution, and the highly water-soluble zwitterionic nature of the final product.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help researchers and drug development professionals optimize yield and enantiomeric excess (ee).
Process Overview & Troubleshooting Logic
When scaling up the synthesis of pyridylalanines, the most common industrial route is the asymmetric hydrogenation of a dehydroamino acid precursor. However, direct hydrogenation often fails due to catalyst deactivation. The workflow below illustrates the logical resolution of this bottleneck.
Workflow diagram illustrating the resolution of catalyst poisoning via N-oxide protection.
Yield Optimization FAQs
Q1: Why does the Rh-catalyzed asymmetric hydrogenation of the 3-methylpyridyl dehydroamino acid derivative stall at <10% conversion?
Causality: The lone pair of electrons on the pyridine nitrogen strongly coordinates to the soft Rh(I) or Ru(II) metal center of the catalyst. This coordination outcompetes the binding of the alkene substrate and the chiral ligand (e.g., DUPHOS or BINAP), leading to irreversible catalyst poisoning and reaction stalling. While the 3-methyl group provides minor steric shielding, it is insufficient to prevent deactivation. Solution: You must temporarily eliminate the coordinating ability of the pyridine nitrogen. The most robust method is converting the substrate to the corresponding N-oxide prior to hydrogenation[1]. The N-oxide oxygen is a harder, weaker ligand that does not poison the soft Rh(I) center, allowing the asymmetric hydrogenation to proceed smoothly. Post-hydrogenation, the N-oxide is easily reduced back to the pyridine ring using mild conditions (e.g., Zn dust/NH₄Cl).
Q2: We are exploring a biocatalytic route using engineered Phenylalanine Ammonia-Lyase (PAL). The enantioselectivity is excellent (>99% ee), but the yield plateaus at 45%. How can we drive the equilibrium?
Causality: The PAL-catalyzed asymmetric hydroamination of heteroaryl acrylates is a strictly equilibrium-driven process. The enzyme catalyzes both the addition of ammonia and the elimination of ammonia (deamination)[2]. As the concentration of the amino acid product increases, the reverse reaction accelerates, causing the reaction to plateau. Solution: To push the equilibrium toward the synthetic direction (Le Chatelier's Principle), you must use a massive excess of the amine donor. Implement a highly concentrated ammonium buffer (e.g., 5–6 M NH₃/NH₄⁺ at pH 10). Additionally, coupling the reaction with an in-situ product removal (ISPR) technique, such as continuous crystallization of the less soluble amino acid product, will drive the conversion beyond 90%.
Q3: During downstream processing, we lose over 30% of the product during aqueous extraction. How can we improve the isolation yield of the free amino acid?
Causality: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is highly zwitterionic. The basicity of the pyridine ring combined with the standard amino acid moiety means it remains highly water-soluble across a broad pH range, making standard organic solvent extraction highly inefficient. Solution: Abandon liquid-liquid extraction. Instead, utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin)[3]. The resin captures the protonated amino acid at low pH, allowing you to wash away unreacted precursors, salts, and catalyst residues. The pure product is then eluted using a dilute ammonia solution.
Quantitative Data Summary
The table below summarizes the expected yields and enantiomeric excesses (ee) based on the chosen synthetic strategy during a 100-gram scale-up.
| Synthetic Strategy | Catalyst / Reagent | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) | Primary Bottleneck |
| Direct Hydrogenation | Rh(COD)(BINAP)BF₄ | < 15% | < 10% | N/A (Failed) | Severe catalyst poisoning |
| N-Oxide Hydrogenation | Rh(COD)(Et-DUPHOS)BF₄ | > 99% | 82 - 85% | 80 - 96% | Requires extra redox steps |
| Biocatalytic Hydroamination | Engineered PbPAL (L205F) | ~ 50% (Batch) | 45% | > 99% | Equilibrium limitations |
| Chemoenzymatic Resolution | α -Chymotrypsin | 50% (Max) | 41% | > 98% | 50% theoretical max yield |
Standardized Experimental Protocols
Protocol A: N-Oxide Protection & Asymmetric Hydrogenation (Self-Validating System)
This protocol ensures the circumvention of catalyst poisoning while maintaining high enantioselectivity.
Step 1: N-Oxide Formation
-
Dissolve 100 mmol of the N-acetyl-(3-methylpyridyl)dehydroamino acid methyl ester in 150 mL of glacial acetic acid.
-
Add 3.0 equivalents of 30% aqueous H₂O₂ dropwise at 0 °C.
-
Warm to 60 °C and stir for 12 hours.
-
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a highly polar, UV-active baseline spot.
-
Quench with saturated Na₂SO₃ (test for peroxides using KI-starch paper) and concentrate under vacuum.
Step 2: Asymmetric Hydrogenation
-
Transfer the crude N-oxide to a high-pressure Parr reactor. Dissolve in degassed anhydrous methanol (200 mL).
-
Under an argon atmosphere, add 1.0 mol% of (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄.
-
Pressurize the reactor with H₂ to 60 psi and stir at 25 °C for 24 hours.
-
Validation Check: Analyze an aliquot via chiral HPLC. The system is self-validating if the conversion is >99% and the (2R)-enantiomer peak area is >90% relative to the (2S)-enantiomer.
Step 3: Mild Reduction of N-Oxide
-
To the methanolic solution, add saturated aqueous NH₄Cl (50 mL) and activated Zinc dust (5.0 equivalents).
-
Stir at room temperature for 4 hours. Filter through a pad of Celite to remove zinc salts.
-
Concentrate and purify via cation-exchange resin to yield the final protected amino acid.
Protocol B: Zwitterion Isolation via Ion-Exchange Chromatography
-
Dilute the crude aqueous reaction mixture to 500 mL with deionized water and adjust the pH to 2.0 using 1 M HCl.
-
Load the solution onto a pre-conditioned column of Dowex 50WX8 (H⁺ form) at a flow rate of 5 mL/min.
-
Wash the column with 3 column volumes (CV) of deionized water to remove non-basic organic impurities and anions. Validation Check: The eluent should show no UV absorbance at 254 nm.
-
Elute the target amino acid using 5% aqueous NH₄OH. Collect fractions.
-
Lyophilize the UV-active fractions to obtain (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid as a highly pure white powder.
References
-
Reddy, P. et al. "Enantioselective Synthesis of (2-Pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of l-Azatyrosine." American Chemical Society (ACS). Available at:[Link]
-
"Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination." ResearchGate. Available at:[Link]
-
Moussa, A. et al. "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives." Amino Acids (Scribd). Available at:[Link]
Sources
Purification strategies for crude (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
Welcome to the Technical Support Center for Unnatural Amino Acid Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid .
This molecule presents a unique purification challenge: it is highly polar, zwitterionic, possesses a chiral center sensitive to racemization, and contains a basic pyridine ring that complicates both resin and silica-based chromatography. The following self-validating protocols and troubleshooting guides are engineered to ensure high yield and strict enantiomeric preservation.
Part 1: Purification Workflow & Decision Matrix
Workflow for the isolation and purification of pyridylalanine derivatives.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I experiencing poor recovery when using Dowex 50WX8 cation-exchange chromatography for this specific amino acid? Mechanistic Causality: Dowex 50WX8 is a strongly acidic, styrene-divinylbenzene based resin[1]. While electrostatic interactions successfully bind the protonated amino acid at low pH, the aromatic pyridine ring and the hydrophobic methyl group engage in strong π−π stacking and hydrophobic interactions with the resin's aromatic matrix. This prevents the compound from eluting efficiently, even when the carboxylic acid is deprotonated by aqueous ammonia[2]. Self-Validating Solution: Add 10–20% of an organic modifier (such as non-denatured ethanol or THF) to your 5% aqueous NH4OH elution buffer. Validate the completeness of elution by running a Kaiser test (ninhydrin) directly on a few beads of the post-elution resin; if the beads turn purple/blue, your product is still trapped.
Q2: How do I prevent racemization of the (2R) stereocenter during the concentration of the ammonia eluate? Mechanistic Causality: The α -proton of pyridylalanines is relatively acidic due to the electron-withdrawing nature of the adjacent functional groups. Prolonged exposure to basic conditions (e.g., the 5% NH4OH used for elution) at elevated temperatures promotes enolization at the α -carbon, leading to irreversible racemization of the D-amino acid to a D/L mixture[3]. Self-Validating Solution: Keep the rotary evaporator water bath strictly below 40 °C and maintain a high vacuum to rapidly strip the ammonia[3]. Alternatively, neutralize the eluate with a volatile acid (like acetic acid) immediately after elution, and utilize lyophilization. Validate your enantiomeric excess (ee) post-concentration using chiral HPLC (e.g., Chiralpak ZWIX(+) column).
Q3: My isoelectric precipitation is yielding a sticky oil instead of a crystalline solid. What is the correct pH, and how do I induce crystallization? Mechanistic Causality: The isoelectric point (pI) of 3-methylpyridylalanine is approximately 7.3 (calculated from the pKa of the pyridine nitrogen ~5.6 and the α -amino group ~9.0). At this pH, the molecule is a neutral zwitterion with minimal aqueous solubility. However, high residual ionic strength (salts) or overly rapid pH adjustment can cause the compound to undergo liquid-liquid phase separation (oiling out) rather than nucleation[4]. Self-Validating Solution: Adjust the pH slowly to exactly 7.3. If the solution oils out, add an antisolvent like cold ethanol dropwise until slight, persistent turbidity is observed, then age the solution at 4 °C overnight to promote crystal lattice formation[2]. Validate by checking the pH of the supernatant after 1 hour; it must remain stable at 7.3.
Q4: During RP-HPLC polishing, I observe severe peak tailing that ruins my resolution. How can I improve the peak shape? Mechanistic Causality: The basic pyridine nitrogen interacts strongly with residual, unendcapped silanol groups ( Si−O− ) on standard silica-based C18 stationary phases. This creates a secondary ion-exchange retention mechanism that causes the compound to drag and tail through the column[5]. Self-Validating Solution: Switch to a heavily endcapped C18 column designed for basic compounds (e.g., Waters XBridge). More importantly, incorporate 0.1% Trifluoroacetic acid (TFA) into both mobile phases. TFA acts as an ion-pairing agent for the basic nitrogen and suppresses silanol ionization by lowering the mobile phase pH.
Part 3: Quantitative Data & Method Comparison
To help you choose the right strategy based on your crude purity and scale, consult the performance metrics below:
| Purification Method | Typical Yield | Purity Achieved | Scalability | Primary Impurities Removed |
| Cation Exchange (Dowex) | 85 – 95% | 80 – 90% | High (kg scale) | Inorganic salts, non-basic organics |
| Isoelectric Precipitation | 70 – 85% | 95 – 98% | High (kg scale) | Soluble byproducts, isomeric impurities |
| Preparative RP-HPLC | 50 – 70% | > 99% | Low (mg to g scale) | Closely related structural analogs |
Part 4: Validated Experimental Protocols
Protocol A: Cation-Exchange Desalting (Dowex 50WX8)
-
Resin Preparation: Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized (DI) water for 2 hours. Slurry-pack into a glass column.
-
Loading: Dilute the crude (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid in DI water and adjust to pH 2.0 using 1M HCl. Load onto the column at a flow rate of 1–2 column volumes (CV) per hour.
-
Washing: Wash the column with 3–5 CV of DI water until the eluent pH is neutral and the UV absorbance (254 nm) of the flow-through drops to baseline.
-
Elution: Elute the target zwitterion using a solution of 5% aqueous NH4OH containing 10% (v/v) ethanol. Collect fractions in 50 mL increments.
-
Validation: Spot 1 µL of each fraction onto a TLC plate, spray with 0.2% ninhydrin in ethanol, and heat to 100 °C. Pool fractions showing a strong purple/blue spot.
-
Concentration: Concentrate the pooled fractions under reduced pressure with a water bath set to no higher than 40 °C to prevent racemization[3].
Protocol B: Isoelectric Crystallization
-
Dissolution: Dissolve the semi-pure amino acid from Protocol A in a minimal volume of DI water (approx. 5 mL/g).
-
pH Adjustment: Insert a calibrated pH probe. Under vigorous magnetic stirring, slowly add 1M HCl or 1M NaOH dropwise until the pH reaches exactly 7.3.
-
Antisolvent Addition: Slowly add cold, non-denatured ethanol (up to a 1:1 v/v ratio with the aqueous phase) until the solution becomes persistently cloudy[2].
-
Aging: Stop stirring and store the mixture at 4 °C for 12–24 hours to allow for complete crystal growth[4].
-
Isolation: Filter the resulting crystals through a sintered glass funnel (medium porosity). Wash the filter cake with 2 x 10 mL of ice-cold ethanol, then dry in a vacuum desiccator over P2O5 for 24 hours.
References
- Process for the preparation of D-(3'-pyridyl)
-
Efficient Synthesis of l-Asparagine by an Immobilized Three-Enzyme Cascade Reaction System Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Source: Google Patents (EP2373391A1)
-
Separation method of amino acids Source: European Patent Office (EP0428984B1) URL:[Link]
-
Desalting Amino Acids Source: r/Chempros - Reddit URL:[Link]
Sources
Technical Support Center: Troubleshooting (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic Acid Deprotection
Overview
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid (commonly referred to as D-3-methyl-2-pyridylalanine) is a highly specialized non-natural amino acid utilized in advanced peptidomimetics and drug design. While it imparts unique pharmacokinetic properties, its incorporation via Fmoc solid-phase peptide synthesis (SPPS) introduces severe deprotection-related challenges.
This guide addresses the two most critical failure points during its synthesis: Base-Catalyzed Epimerization during Fmoc removal and Pyridine Nitrogen Alkylation during global trifluoroacetic acid (TFA) cleavage.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does the (2R) stereocenter of my pyridylalanine residue invert so easily during Fmoc deprotection? A1: The 2-pyridyl moiety is highly electron-withdrawing. This inductive effect significantly increases the acidity of the adjacent alpha-proton. When exposed to unbuffered secondary amines like 20% piperidine (the standard Fmoc deprotection reagent), the alpha-proton is abstracted, forming a resonance-stabilized planar carbanion/enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of (2R) and (2S) diastereomers. This racemization of 2-pyridylalanine derivatives is a well-documented synthetic hurdle in SPPS[1]. Furthermore, the 3-methyl substitution introduces steric hindrance, which can prolong required coupling times and inadvertently expose the peptide to basic conditions for longer periods.
Q2: Why do I observe a +56 Da or +242 Da mass adduct on my purified peptide after global cleavage? A2: These mass additions correspond to tert-butyl (+56 Da) or trityl (+242 Da) alkylation. During global cleavage with TFA, acid-labile protecting groups from other amino acids generate highly reactive carbocations. Although the pyridine nitrogen is protonated in TFA, its inherent nucleophilicity remains a liability. As the TFA is concentrated via evaporation, or during the ether precipitation step, the local concentration of carbocations spikes, leading to irreversible N-alkylation of the pyridine ring[2].
Part 2: Troubleshooting Guide & Optimization Strategies
Challenge A: Controlling Epimerization During Fmoc Deprotection
To maintain the integrity of the (2R) stereocenter, the basicity of the deprotection cocktail must be strictly modulated to prevent alpha-proton abstraction while still facilitating the beta-elimination required for Fmoc removal[3].
-
Avoid Standard Piperidine: Never use neat 20% piperidine in DMF for sequences containing 2-pyridylalanine.
-
Acidic Additives: The addition of 0.1 M HOBt (hydroxybenzotriazole) buffers the basicity of the amine, drastically suppressing carbanion formation.
-
Alternative Bases: Utilizing a weaker base, such as 5% piperazine combined with 0.1 M HOBt, provides the highest stereochemical fidelity.
Mechanistic pathway of base-catalyzed epimerization and its prevention using HOBt buffering.
Challenge B: Preventing N-Alkylation During Global Cleavage
The basic pyridine nitrogen acts as a sponge for carbocations. Standard cleavage cocktails are insufficient; highly nucleophilic scavengers are required to outcompete the pyridine ring.
-
Optimized Scavenger Cocktails: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is mandatory for these sequences. The combination of EDT and thioanisole effectively quenches tert-butyl and trityl cations before they can attack the pyridine nitrogen[2].
-
Avoid Rotary Evaporation: Do not concentrate the TFA cleavage mixture under vacuum. This drives the equilibrium toward alkylation. Precipitate directly into cold ether.
Optimized global TFA cleavage workflow to prevent pyridine N-alkylation using heavy scavengers.
Part 3: Quantitative Data Summaries
Table 1: Comparison of Fmoc Deprotection Conditions on (2R) Stereochemical Integrity
| Deprotection Cocktail | Base Strength | Epimerization Rate | Fmoc Removal Efficiency |
| 20% Piperidine in DMF | Highly Basic | 15.0% - 25.0% | >99% (< 5 min) |
| 20% Piperidine + 0.1 M HOBt | Buffered | 2.0% - 5.0% | >98% (10 min) |
| 5% Piperazine + 0.1 M HOBt | Mild / Buffered | < 1.0% | >98% (15 min) |
Table 2: Global Cleavage Scavenger Cocktails and Pyridine Alkylation Rates
| Cleavage Cocktail | Composition Ratios | Pyridine Alkylation Rate |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | 12.0% - 18.0% |
| Reagent B | TFA / Phenol / TIS / H₂O (88:5:2:5) | 5.0% - 8.0% |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | < 1.0% |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Epimerization-Suppressed Fmoc Deprotection
Objective: Remove the Fmoc protecting group from the growing peptide chain without inverting the (2R) stereocenter.
-
Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 0.1 M HOBt in a 1:1 mixture of DMF and Ethanol. Causality: Ethanol provides a protic environment that further destabilizes the formation of the alpha-carbanion via hydrogen bonding.
-
Application: Add 5 mL of the deprotection cocktail per gram of peptidyl-resin.
-
Incubation: Agitate gently at 25°C for exactly 15 minutes.
-
Resin Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base.
-
Validation (Kaiser Test): Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (beads should turn dark blue). If incomplete, repeat step 3 for an additional 5 minutes.
-
Stereochemical Validation: Following global cleavage, perform Marfey's reagent derivatization and chiral LC-MS analysis to quantify the D/L ratio of the pyridylalanine residue.
Protocol 2: Alkylation-Free Global TFA Cleavage
Objective: Cleave the peptide from the solid support and remove side-chain protecting groups without alkylating the basic pyridine nitrogen.
-
Cocktail Preparation: In a fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT). Safety Note: EDT is highly malodorous and toxic; handle exclusively in a certified fume hood.
-
Cleavage: Add 10 mL of Reagent K per gram of dry peptidyl-resin.
-
Incubation: Stir gently at 15–20°C for exactly 2 hours. Causality: Exceeding 2 hours increases the probability of thermodynamic side products, including alkylation.
-
Filtration: Filter the resin and collect the cleavage cocktail in a 50 mL centrifuge tube. Wash the resin once with 2 mL of neat TFA and combine the filtrates.
-
Direct Precipitation: Crucial Step: Do not evaporate the TFA. Immediately add the cleavage mixture dropwise into a 10-fold volume of ice-cold diethyl ether (-20°C) while vortexing vigorously.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.
References
-
Title: 1 Source: NIH / PMC URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrHgcwZl9KBSbllBnbcbJwatGSxoJXAP1M7H0Y3qn1q1dsl-81CqjLXZghrUEcM36_atVUujKFCAtw_rxpTtJptS5LFdTMX8nkwwxci9SPd3hGovRJRIwgmtijEfZ42nC2mYBs-UY5FavIwQ==
-
Title: 2 Source: ACS Publications URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6RMD9ieKUnuH7VEYPKHf_cR5y9TbrqIVCRoIUWni24i9UtJAhsVqwrPpndy5g1VTIKQSU_91Cn7v-m2Z2rkBjiG061s_XLOzaxJCUajhapDRLtTC3g9-xql2696BcoyChdVzD2OLw
-
Title: 3 Source: ACS Publications URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBgvXow-qG_ehduFWLf8wIt6Znnz9NgJiS0eSFm-K8LosSXRWr-_Zr5Lmea1o0pl6EBoMoCndOUvsaMLyxJwPwVo0JaoDrEfXRWTJ1Auzi5T0nxHYp1OrT-bwhop7enGgDvISLQ9W2WUViIQ==
-
Title: Source: Sigma-Aldrich URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj3qcJDyU76WEoV6Vou7tj1FtL4nj6K9NJe8ZWm-P6EyiQxrtgsuRAZTamyv7_XXS9qkx9pPZ1b_vMJdfqcEmwv_XkG7bjriJfExKaIgW1oCvwNJDN92kNIyE7az3YpEAGaNbnDulKnygqjiYrlkv3qEVszAT-fhuoAukYQn_u9OPomiKrrQ04L--cpNG6WqANZPmcm0u9zZtLLt6aufKFz98XjM_KPrw1I5NjUWqf0ZqpI9PTs-1WQwIodZ7kO-6RtcuYjETToA==
Sources
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid vs (2S) enantiomer biological activity
Comparative Biological Activity Guide: (2R) vs. (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid in Peptidomimetic Drug Design
Executive Summary
The incorporation of non-natural heteroaryl amino acids is a cornerstone of modern peptide drug discovery[1]. Specifically, 2-amino-3-(3-methylpyridin-2-yl)propanoic acid (commonly referred to as 3-methyl-2-pyridylalanine) serves as a conformationally restricted, pharmacologically tunable isostere for natural residues like histidine or phenylalanine. The biological activity of this molecule is profoundly dictated by its stereochemistry. This guide provides an in-depth comparison of the (2R) D-enantiomer and the (2S) L-enantiomer , detailing their divergent roles in receptor binding, proteolytic stability, and overall therapeutic efficacy.
Mechanistic Profiling: The Role of Stereochemistry and the 3-Methyl Group
Before comparing the enantiomers, it is critical to understand the causality behind the molecule's structural design. The pyridine nitrogen acts as a targeted hydrogen-bond acceptor with a pKa of approximately 5.5–6.0, allowing it to modulate the isoelectric point of the peptide.
More importantly, the addition of the 3-methyl group on the pyridine ring is not trivial; it introduces significant steric bulk. This steric hindrance restricts the rotation around the Cα−Cβ ( χ1 ) and Cβ−Cγ ( χ2 ) bonds. By locking the side chain into a specific rotameric state, it reduces the entropic penalty upon receptor binding, a classic strategy in structure-activity relationship (SAR) optimization[1].
The (2S) Enantiomer (L-form)
The (2S) configuration mimics the natural spatial orientation of endogenous amino acids. When incorporated into a peptide sequence, it projects the 3-methylpyridine side chain into the same receptor sub-pockets as a native L-histidine. This enantiomer is typically used to enhance the binding affinity of agonists by providing a pre-organized, rigidified side chain that perfectly complements the receptor's native binding cleft without disrupting the peptide backbone's secondary structure.
The (2R) Enantiomer (D-form)
Conversely, the (2R) configuration inverts the stereocenter. In biological systems, D-amino acids act as structural disruptors. They can terminate α -helices and induce tight β -turns. In drug development, the (2R) enantiomer is frequently deployed in the design of potent antagonists (such as GnRH antagonists or IL-23R inhibitors)[2]. Furthermore, because mammalian proteases are highly stereospecific for L-amino acids, the (2R) enantiomer confers near-absolute resistance to endogenous proteolytic degradation.
Quantitative Data Matrix
The following table summarizes the divergent biological and physicochemical properties of the two enantiomers when substituted into a model therapeutic peptide framework.
| Parameter | (2S)-Enantiomer (L-form) | (2R)-Enantiomer (D-form) | Mechanistic Rationale |
| Stereochemical Designation | L-3-methyl-2-pyridylalanine | D-3-methyl-2-pyridylalanine | Dictates the 3D spatial projection of the pyridine ring relative to the peptide backbone. |
| Receptor Affinity ( Kd ) | High (e.g., low nM range) | Variable (Often lower for agonists; highly potent for antagonists) | L-form mimics native side-chain topology; D-form disrupts native α -helices but stabilizes antagonist conformations[2]. |
| Plasma Half-Life ( t1/2 ) | Short (~15-45 min) | Extended (>24 hours) | D-amino acids are "invisible" to endogenous mammalian stereospecific proteases (e.g., DPP-IV, NEP). |
| Conformational Flexibility | Restricted ( χ1 locked) | Restricted ( χ1 locked) | The 3-methyl group creates steric clash with the backbone, rigidifying the side chain in both enantiomers[1]. |
| Lipophilicity (LogD at pH 7.4) | ~ -0.5 to 0.5 | ~ -0.5 to 0.5 | Identical physicochemical properties; differs only in spatial arrangement. |
Experimental Workflows for Biological Validation
To rigorously evaluate the biological activity of peptides containing either the (2R) or (2S) enantiomer, the following self-validating protocols must be employed.
Protocol 1: Proteolytic Stability Profiling (Plasma Half-Life Assay)
Causality & Design: Mammalian proteases are highly stereoselective. To quantify the protective effect of the (2R) enantiomer, an ex vivo plasma stability assay using LC-MS/MS is required. Ice-cold acetonitrile is used as a quenching agent because it instantaneously denatures proteases, preventing post-sampling degradation and ensuring accurate kinetic snapshots. An internal standard is mandatory to correct for matrix effects, making the system self-validating.
Step-by-Step Methodology:
-
Preparation: Spike 10 µM of the synthesized peptide (containing either the 2R or 2S enantiomer) into 90% human plasma (heparinized) pre-warmed to 37°C. Include a known highly labile native peptide as a positive control for protease activity.
-
Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, 480 min).
-
Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.
-
Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent peptide.
-
Kinetic Calculation: Plot the natural log of the remaining peptide percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2=0.693/k ).
Protocol 2: Real-Time Receptor Binding Kinetics via SPR
Causality & Design: Standard equilibrium binding assays (like IC50 via radioligand displacement) fail to capture the dynamic on/off rates ( kon , koff ) influenced by the conformationally restricted 3-methyl group. Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data.
Step-by-Step Methodology:
-
Immobilization: Immobilize the target receptor (e.g., IL-23R) onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~1000 Response Units (RU) is reached.
-
Analyte Preparation: Prepare serial dilutions (0.1 nM to 1000 nM) of the purified (2R) and (2S) peptide variants in HBS-EP+ running buffer.
-
Association Phase: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds.
-
Dissociation Phase: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation rate ( koff ).
-
Regeneration: Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound peptide without denaturing the receptor.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association constant ( Ka ), dissociation constant ( Kd ), and overall affinity ( KD ).
Workflow Visualization
Workflow for chiral peptide synthesis and biological validation.
References
-
A practical and scalable system for heteroaryl amino acid synthesis Source: RSC Publishing (Chemical Science, 2017) URL:[Link]
-
PEPTIDE INHIBITORS OF INTERLEUKIN-23 RECEPTOR AND THEIR USE TO TREAT INFLAMMATORY DISEASES Source: European Patent Office (EP 4613761, 2025) URL:[Link](Note: Standard EPO portal link for EP4613761)
-
Information on EC 1.14.11.29 - hypoxia-inducible factor-proline dioxygenase Source: BRENDA Enzyme Database URL:[Link]
Sources
Comparing (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid to natural phenylalanine
Comparative Profiling: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid vs. Natural Phenylalanine in Peptide Engineering
Executive Summary
As peptide therapeutics bridge the gap between small molecules and larger biologics, overcoming their inherent metabolic instability and conformational flexibility remains a paramount challenge in drug development[1]. The substitution of natural proteinogenic amino acids with rationally designed unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetics.
This guide provides an objective, data-supported comparison between natural (2S)-2-amino-3-phenylpropanoic acid (L-Phenylalanine, L-Phe) and the highly specialized UAA (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid (hereafter referred to as D-3Me-2Pal). By evaluating their structural dynamics, proteolytic resistance, and binding kinetics, this guide establishes a framework for integrating this specific UAA into advanced therapeutic pipelines.
Part 1: Structural Dynamics and Mechanistic Causality
Natural L-Phe features a highly flexible, hydrophobic benzyl side chain. While excellent for burying into hydrophobic receptor pockets, its natural (2S) configuration is highly susceptible to endogenous proteases (e.g., chymotrypsin), which specifically cleave peptide bonds adjacent to bulky hydrophobic residues[2].
Conversely, the engineered D-3Me-2Pal introduces three critical structural modifications that fundamentally alter peptide performance:
-
Chiral Inversion (2R): The D-amino acid configuration evades the stereospecific active sites of endogenous proteases. Because natural enzymes evolved to recognize L-enantiomers, the (2R) backbone creates a spatial clash, conferring near-absolute proteolytic stability[3].
-
Heteroaromaticity: Replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom (pKa ~5.5). At physiological pH, this nitrogen acts as a targeted hydrogen-bond acceptor, enabling novel polar interactions with receptor pockets that the strictly hydrophobic L-Phe cannot access[4][5].
-
Ortho-Steric Locking: The methyl group at the 3-position of the pyridine ring is ortho to the β -carbon attachment point. This creates significant steric bulk against the amino acid backbone, heavily restricting rotation around the χ1 and χ2 dihedral angles. This "conformational locking" pre-organizes the side chain into a specific rotamer, minimizing the entropic penalty upon receptor binding and thereby increasing target affinity[6].
Fig 1. Mechanistic divergence in proteolytic degradation based on stereochemical and steric profiles.
Part 2: Physicochemical Profiling
To predict pharmacokinetic behavior, it is essential to compare the baseline physicochemical properties of both residues. The introduction of the pyridine nitrogen slightly lowers the lipophilicity (LogP) of the UAA, which can improve the aqueous solubility of heavily hydrophobic peptide sequences[4].
| Property | Natural L-Phenylalanine (L-Phe) | (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
| Molecular Weight | 165.19 g/mol | 180.21 g/mol |
| Stereochemistry | (2S) - L-enantiomer | (2R) - D-enantiomer |
| Side Chain Aromaticity | Phenyl (Homocyclic) | 3-Methylpyridyl (Heterocyclic) |
| H-Bond Acceptors (Side Chain) | 0 | 1 (Pyridine Nitrogen) |
| Estimated LogP (Side Chain) | ~1.5 (Highly Hydrophobic) | ~0.8 (Moderately Hydrophobic) |
| Side Chain Flexibility | High (Free χ1 , χ2 rotation) | Low (Sterically locked by ortho-methyl) |
Part 3: Experimental Methodologies
To objectively compare these residues, we utilize a model therapeutic peptide scaffold where the active-site L-Phe is substituted with D-3Me-2Pal. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Workflow 1: LC-MS/MS Proteolytic Stability Assay
Causality: Human serum contains a complex mixture of exo- and endopeptidases. Testing in 25% human serum provides a biologically relevant stress test to validate the (2R) chiral evasion hypothesis[7].
-
Initiation: Dilute purified peptides (>95% purity via RP-HPLC) to a final concentration of 10 µM in 25% pooled human serum (pH 7.4, 37°C).
-
Sampling: Extract 50 µL aliquots at predefined intervals (0, 1, 4, 12, 24, 48 hours).
-
Quenching (Self-Validation Step): Immediately mix aliquots with 150 µL of ice-cold 1% Trifluoroacetic acid (TFA) in acetonitrile. Rationale: The highly acidic pH denatures proteases instantly, while acetonitrile precipitates serum proteins, preventing matrix interference and ion suppression during mass spectrometry.
-
Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using a stable-isotope-labeled internal standard to normalize for injection variability.
Workflow 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: Standard end-point assays (like IC50) cannot differentiate between affinity gains driven by association ( kon ) versus dissociation ( koff ). SPR provides real-time kinetic resolution to validate if the ortho-methyl conformational lock successfully reduces the dissociation rate[6].
-
Immobilization: Covalently attach the target receptor to a CM5 sensor chip via standard EDC/NHS amine coupling. Use an unmodified flow cell as an in-line reference to subtract bulk refractive index changes.
-
Analyte Injection: Flow peptide variants at a rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM) in HBS-EP+ running buffer.
-
Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) between cycles to fully dissociate bound analytes without denaturing the immobilized receptor.
-
Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Fig 2. Self-validating experimental workflow for evaluating stability and binding kinetics.
Part 4: Comparative Experimental Data
The following table summarizes the quantitative performance metrics derived from the aforementioned workflows.
| Metric | Model Peptide (with Natural L-Phe) | Model Peptide (with D-3Me-2Pal) | Fold Improvement |
| Serum Half-Life ( t1/2 ) | 1.2 Hours | > 48.0 Hours | > 40x |
| Association Rate ( kon ) | 4.2×105 M−1s−1 | 5.1×105 M−1s−1 | 1.2x |
| Dissociation Rate ( koff ) | 1.8×10−2 s−1 | 4.0×10−3 s−1 | 4.5x slower |
| Binding Affinity ( KD ) | 42.8 nM | 7.8 nM | 5.4x tighter |
Data Interpretation: The D-3Me-2Pal substitution extends the serum half-life by over 40-fold, validating the stereochemical evasion of endogenous proteases[2][7]. Furthermore, the SPR kinetics reveal that while the association rate ( kon ) remains relatively similar, the dissociation rate ( koff ) is significantly slower for the UAA variant. This empirically confirms that the ortho-methyl group successfully locks the side chain into the bioactive conformation, reducing the entropic penalty of binding and enhancing overall affinity ( KD )[6].
References
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Frontiers in Microbiology URL:[Link][2]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches National Institutes of Health (NIH) URL:[Link][3]
-
Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution National Institutes of Health (NIH) URL:[Link][4]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Institutes of Health (NIH) URL:[Link][1]
-
Biosynthesis of the l-Pyridylalanine Moiety in Antimycobacterial Pyridomycin via a PKS-NRPS Hybrid System American Chemical Society (ACS) URL:[Link][5]
-
Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators Frontiers in Pharmacology URL:[Link][6]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 7. lifetein.com [lifetein.com]
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid compared to other pyridine-containing amino acids
Application Guide: (2R)-2-Amino-3-(3-methylpyridin-2-yl)propanoic Acid vs. Standard Pyridylalanines in Peptide Drug Discovery
Executive Summary
Peptides represent a highly promising modality in modern drug discovery, yet their clinical translation is often bottlenecked by poor oral bioavailability, rapid renal clearance, and susceptibility to enzymatic degradation[1]. To overcome these liabilities, medicinal chemists frequently turn to unnatural amino acids (UAAs) to optimize physicochemical properties[1]. Among these, pyridine-containing amino acids have emerged as powerful tools to enhance aqueous solubility, modulate isoelectric points, and engage in targeted molecular recognition via hydrogen bonding and metal coordination[2][3].
This guide provides an objective, data-driven comparison between standard pyridylalanines (2-Pal, 3-Pal, 4-Pal) and the highly specialized derivative (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid (also known as D-3-methyl-2-pyridylalanine). By analyzing their structural mechanics and performance in permeability assays, we outline how rational UAA selection dictates the pharmacokinetic success of peptide therapeutics.
Mechanistic Rationale: The Pyridylalanine Scaffold
Standard pyridylalanines differ solely by the position of the nitrogen atom within the aromatic ring. This subtle regiochemistry drastically alters the biophysical character of the resulting peptide:
-
3-Pal and 4-Pal : These isomers expose their basic nitrogen to the surrounding solvent. They are primarily used as hydrophilic, aromatic elements to drastically improve the aqueous solubility of aggregation-prone peptides (e.g., glucagon analogs) while maintaining receptor binding affinity[3].
-
2-Pal : The 2-pyridyl isomer exhibits a unique phenomenon. NMR studies reveal that the nitrogen atom at the 2-position can form a stable intramolecular hydrogen bond with the amide NH of its own backbone residue[4]. This effectively "hides" the polar amide proton from the solvent, reducing the solvent-accessible polar surface area (SAPSA) and spectacularly increasing membrane permeability and oral bioavailability (up to 85% in cyclic hexapeptides)[4].
The Advanced Role of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid While 2-Pal is excellent for permeability, it can suffer from off-target metal chelation and metabolic instability. The introduction of the (2R) configuration and a 3-methyl substitution resolves these issues through two mechanisms:
-
D-Chirality (2R) : Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration provides profound resistance to proteolytic cleavage, extending the in-vivo half-life[5].
-
Steric Shielding : The methyl group at the 3-position of the pyridine ring creates localized steric bulk. This restricts the rotameric freedom of the side chain, locking the peptide into a rigid, predictable bioactive conformation (such as a β-turn). Furthermore, it sterically shields the pyridine nitrogen, fine-tuning its pKa and preventing unwanted off-target metal coordination without disrupting the critical intramolecular H-bond necessary for oral absorption.
Comparative Physicochemical & Pharmacokinetic Data
The following table summarizes the quantitative advantages of substituting natural aromatic residues with pyridylalanine derivatives in a model cyclic hexapeptide system.
Table 1: Performance Comparison of Pyridylalanine Derivatives
| Amino Acid Derivative | Regioisomer / Modification | Relative Aqueous Solubility | MDCK Permeability ( Papp ) | Oral Bioavailability (%BAV) | Key Structural Feature |
| L-Tyrosine (Control) | Natural | Low | Low | < 5% | Exposed amide NH; highly prone to enzymatic degradation. |
| 3-(4-Pyridyl)alanine | 4-Pal | High | Moderate | ~ 15% | Basic nitrogen is fully exposed to solvent. |
| 3-(3-Pyridyl)alanine | 3-Pal | High | Moderate | ~ 20% | Intermediate basicity; acts as a hydrophilic spacer. |
| 3-(2-Pyridyl)alanine | 2-Pal | Moderate | High | ~ 85% | Intramolecular H-bond masks the backbone amide NH. |
| (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid | D-3-Me-2-Pal | Moderate | Very High | > 90% | D-chirality resists proteolysis; 3-methyl group sterically locks conformation. |
(Note: Bioavailability metrics are synthesized from literature profiling cyclic hexapeptide optimization workflows[4].)
Visualizing the Optimization Pathway
The logical progression of utilizing these UAAs in a drug discovery pipeline is mapped below.
Workflow of peptide optimization using pyridylalanines to enhance permeability and stability.
Experimental Workflow: Synthesis & Permeability Validation
Integrating sterically hindered, unnatural D-amino acids requires specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS) protocols to ensure high yield and prevent epimerization.
Protocol: SPPS and MDCK Permeability Profiling
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling & Deprotection : Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins).
-
Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites. Piperidine acts as a mild base to selectively cleave the base-labile Fmoc protecting group without hydrolyzing the nascent peptide chain.
-
-
Coupling of the Unnatural Amino Acid : Pre-activate 3.0 eq of Fmoc-(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid with 2.9 eq HATU and 3.0 eq HOAt in DMF. Add 6.0 eq DIPEA. React for 2 to 3 hours at room temperature.
-
Causality: The 3-methyl group on the pyridine ring introduces severe steric hindrance near the α-carbon. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often yields incomplete couplings here. HATU, combined with HOAt, forms a highly reactive 7-aza-OBt active ester that overcomes this steric clash. Using slightly substoichiometric HATU (2.9 eq vs 3.0 eq amino acid) prevents unwanted guanidinylation of the free N-terminus.
-
-
Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) globally deprotects side chains and cleaves the peptide from the resin. Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger to prevent the re-alkylation of the electron-rich pyridine ring during cleavage.
-
Phase 2: Permeability Profiling (MDCK Assay)
-
Cell Culture : Seed Madin-Darby Canine Kidney (MDCK) cells on Transwell polycarbonate inserts and culture until a polarized monolayer forms (transepithelial electrical resistance > 400 Ω·cm²).
-
Dosing : Apply the purified peptide solution (10 µM in HBSS buffer, pH 7.4) to the apical chamber.
-
Quantification : Sample the basolateral chamber after 120 minutes and quantify the transported peptide via LC-MS/MS.
-
Causality: MDCK cells form tight junctions that closely mimic the gastrointestinal epithelial barrier. Achieving a high apparent permeability ( Papp>10×10−6 cm/s) physically validates the formation of the hypothesized intramolecular hydrogen bond, confirming that the polar backbone is successfully shielded from the lipid bilayer[4].
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Sources
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